molecular formula C19H17ClN2O3 B3438572 Ethyl 7-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 7-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B3438572
M. Wt: 356.8 g/mol
InChI Key: WIJCJNIQMZNUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 2-chloro-3-formylquinoline with 3-hydroxyaniline under acidic conditions to form the intermediate 7-chloro-4-[(3-hydroxyphenyl)amino]quinoline. This intermediate is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, which may result in therapeutic effects such as anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-chloro-4-[(4-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate
  • Ethyl 7-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate
  • Ethyl 7-chloro-4-[(3-hydroxyphenyl)amino]-6-methylquinoline-3-carboxylate

Uniqueness

Ethyl 7-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 7-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-3-25-19(24)15-10-21-17-11(2)16(20)8-7-14(17)18(15)22-12-5-4-6-13(23)9-12/h4-10,23H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJCJNIQMZNUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC(=CC=C3)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate
Reactant of Route 3
Ethyl 7-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 7-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate
Reactant of Route 5
Ethyl 7-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate
Reactant of Route 6
Ethyl 7-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.